molecular formula C17H17N3OS B5543544 N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No. B5543544
M. Wt: 311.4 g/mol
InChI Key: QQWDRGLVAXVWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine represents a structurally complex molecule, which likely exhibits unique chemical and physical properties due to its heterocyclic nature and functional groups. The interest in such compounds generally stems from their potential applications in various fields such as materials science, pharmaceuticals, and organic chemistry due to their unique structural features.

Synthesis Analysis

The synthesis of complex molecules like N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine typically involves multi-step synthetic routes that incorporate various strategies to build the heterocyclic core and introduce functional groups. While specific synthesis routes for this compound were not directly found, related research emphasizes the importance of selecting appropriate precursors and conditions to efficiently construct similar heterocyclic frameworks. For instance, the synthesis of complex pyrimidines and quinazolines often relies on condensation reactions, cyclization steps, and selective functionalization techniques (Gomaa & Ali, 2020; Lipunova et al., 2018).

Molecular Structure Analysis

The molecular structure of such compounds is crucial for understanding their chemical behavior and potential applications. Structural analysis typically involves spectroscopic methods such as NMR, IR, and X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups, which are essential for predicting reactivity and interaction with other molecules.

Chemical Reactions and Properties

Chemical reactions involving N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine or similar compounds are influenced by the presence of functional groups and the heterocyclic core. These molecules can undergo various organic reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, depending on the specific conditions and reactants involved. The presence of a heterocyclic structure often imparts unique electronic properties, affecting the molecule's reactivity (Rossi et al., 2014).

Scientific Research Applications

Anticancer Potential

The microwave-assisted synthesis of bioactive derivatives of this compound has been explored, with certain analogs exhibiting significant antiproliferative activity against human colorectal cancer cell lines HT-29 and Caco-2. These findings suggest the potential of these derivatives as anticancer agents, specifically as bioisosteric analogues of MPC-6827, an anticancer agent that has reached phase II clinical studies (Loidreau et al., 2020).

Antifungal Effects

Research on derivatives containing a similar structure to the mentioned compound showed promising antifungal effects against Aspergillus terreus and Aspergillus niger, indicating the potential of these compounds to be developed into useful antifungal agents (Jafar et al., 2017).

Novel Synthetic Methods

Studies have also focused on developing new synthetic methods for derivatives of this compound, highlighting their potential in the creation of compounds with pharmacological and biological activities. This includes methodologies for synthesizing derivatives that may possess antileukemic properties (El-Telbany & Hutchins, 1985).

Biological Activity

The antimicrobial activity of substituted tricyclic compounds, including derivatives of N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine, has been studied. These compounds showed significant anti-bacterial and anti-fungal activities, underscoring their potential for development into antimicrobial agents (Mittal et al., 2011).

properties

IUPAC Name

N-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-21-12-8-6-11(7-9-12)20-16-15-13-4-2-3-5-14(13)22-17(15)19-10-18-16/h6-10H,2-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQWDRGLVAXVWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=C3C4=C(CCCC4)SC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.